molecular formula C14H10N6OS2 B2535014 N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034304-93-1

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2535014
CAS No.: 2034304-93-1
M. Wt: 342.4
InChI Key: XKBDSIIZTWPMCK-UHFFFAOYSA-N
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Description

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H10N6OS2 and its molecular weight is 342.4. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds based on the benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The mode of action of this compound involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the benzo[c][1,2,5]thiadiazole group . This process is crucial for its function as a potential visible-light organophotocatalyst .

Biochemical Pathways

It’s known that electron donor–acceptor systems based on the benzo[c][1,2,5]thiadiazole motif have been used in photovoltaics and as fluorescent sensors . These systems can influence various biochemical pathways related to light absorption and energy transfer.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a potential visible-light organophotocatalyst . It can facilitate various light-induced reactions, contributing to processes such as photovoltaics and fluorescence sensing .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of light is crucial for its function as a potential visible-light organophotocatalyst . Additionally, the compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same .

Biochemical Analysis

Biochemical Properties

Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Cellular Effects

Thiophene derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Molecular Mechanism

It is known that thiophene derivatives can interact with various enzymes and proteins, potentially influencing their activity .

Temporal Effects in Laboratory Settings

The temporal effects of N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide in laboratory settings are not yet fully known. Thiophene derivatives have been shown to have various effects over time in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not yet fully known. Thiophene derivatives have been shown to have various effects at different dosages in animal models .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. Thiophene derivatives have been shown to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. Thiophene derivatives have been shown to interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not yet fully known. Thiophene derivatives have been shown to interact with various cellular components .

Properties

IUPAC Name

N-[(1-thiophen-2-yltriazol-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6OS2/c21-14(9-3-4-11-12(6-9)18-23-17-11)15-7-10-8-20(19-16-10)13-2-1-5-22-13/h1-6,8H,7H2,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBDSIIZTWPMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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